sodium;N-[3-(4-chloro-3,5-dimethylphenoxy)-2-hydroxypropyl]-N-ethylsulfamate
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Overview
Description
Sodium;N-[3-(4-chloro-3,5-dimethylphenoxy)-2-hydroxypropyl]-N-ethylsulfamate is a chemical compound with a complex structure. It contains a phenoxy group, a hydroxypropyl group, and an ethylsulfamate group, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;N-[3-(4-chloro-3,5-dimethylphenoxy)-2-hydroxypropyl]-N-ethylsulfamate typically involves multiple steps. One common method includes the reaction of 4-chloro-3,5-dimethylphenol with epichlorohydrin to form an intermediate, which is then reacted with ethylamine and sodium sulfamate under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of specialized equipment and catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Sodium;N-[3-(4-chloro-3,5-dimethylphenoxy)-2-hydroxypropyl]-N-ethylsulfamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of phenoxy derivatives.
Scientific Research Applications
Sodium;N-[3-(4-chloro-3,5-dimethylphenoxy)-2-hydroxypropyl]-N-ethylsulfamate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of sodium;N-[3-(4-chloro-3,5-dimethylphenoxy)-2-hydroxypropyl]-N-ethylsulfamate involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes or receptors, while the sulfamate group may inhibit certain metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-chloro-3,5-dimethylphenoxyacetic acid: A related compound used as a plant growth regulator.
N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide: These compounds are potential pesticides and have similar structural features.
Uniqueness
Sodium;N-[3-(4-chloro-3,5-dimethylphenoxy)-2-hydroxypropyl]-N-ethylsulfamate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity
Properties
IUPAC Name |
sodium;N-[3-(4-chloro-3,5-dimethylphenoxy)-2-hydroxypropyl]-N-ethylsulfamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClNO5S.Na/c1-4-15(21(17,18)19)7-11(16)8-20-12-5-9(2)13(14)10(3)6-12;/h5-6,11,16H,4,7-8H2,1-3H3,(H,17,18,19);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANWZAVPNACVISK-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(COC1=CC(=C(C(=C1)C)Cl)C)O)S(=O)(=O)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClNNaO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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